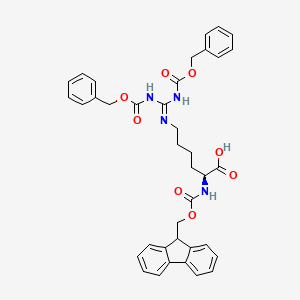

Fmoc-homoArg(Z)2-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38N4O8/c43-34(44)33(40-36(45)50-25-32-30-19-9-7-17-28(30)29-18-8-10-20-31(29)32)21-11-12-22-39-35(41-37(46)48-23-26-13-3-1-4-14-26)42-38(47)49-24-27-15-5-2-6-16-27/h1-10,13-20,32-33H,11-12,21-25H2,(H,40,45)(H,43,44)(H2,39,41,42,46,47)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFIPUBTTVYBBV-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Greener Solvents and Reagents:the Most Commonly Used Solvents in Spps, Such As N,n Dimethylformamide Dmf , N Methyl 2 Pyrrolidone Nmp , and Dichloromethane Dcm , Are Classified As Hazardous and Are Facing Increasing Regulatory Restrictions.csbio.compeptide.comresearch Has Focused on Identifying Safer, More Sustainable Alternatives That Maintain High Synthesis Quality.rsc.orgxtalks.com

Alternative Solvents: Studies have explored binary solvent mixtures, such as dimethyl sulfoxide (B87167) (DMSO) with γ-valerolactone (GVL) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have shown promise in matching or improving the efficiency of DMF. csbio.com Other potential green solvents include propylene (B89431) carbonate, which has been successfully used as a replacement for both DCM and DMF in solution- and solid-phase synthesis. rsc.org Water and ethanol (B145695) have also been investigated as environmentally benign solvent options. advancedchemtech.com

Greener Reagents: The move away from hazardous reagents extends to deprotection and cleavage steps. For instance, replacing piperidine (B6355638) with 20% 4-methylpiperidine (B120128) (4-MP) for Fmoc group removal can lead to less hazardous waste and improved product purity. advancedchemtech.com Developing protocols that avoid trifluoroacetic acid (TFA) for peptide cleavage is another important goal, as TFA is toxic to aquatic life and not readily biodegradable. advancedchemtech.comnih.gov

| Traditional Solvent | Hazards & Concerns | Greener Alternative(s) | Benefits of Alternative |

|---|---|---|---|

| N,N-dimethylformamide (DMF) | Reproductive toxicity, environmental hazard | Propylene Carbonate, 2-MeTHF, DMSO/GVL mixtures | Lower toxicity, biodegradable, derived from renewable sources |

| Dichloromethane (B109758) (DCM) | Carcinogen, ozone-depleting potential | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate | Reduced toxicity, safer environmental profile |

| N-Methyl-2-pyrrolidone (NMP) | Developmental toxicant | Cyrene (dihydrolevoglucosenone) | Biodegradable, lower toxicity |

Process Optimization and Waste Reduction:a Significant Portion of Waste in Peptide Synthesis is Generated During Repetitive Washing Steps.advancedchemtech.comoptimizing the Synthesis Workflow is Crucial for Sustainability.

Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems allows for more precise control over reaction conditions, potentially leading to higher conversion rates with less waste. advancedchemtech.com This approach enables the production of peptides in a single, uninterrupted process, reducing the consumption of excess reagents and solvents. advancedchemtech.com

Convergent Synthesis: As opposed to linear, one-by-one amino acid addition, convergent synthesis involves preparing shorter peptide fragments that are then combined. advancedchemtech.com This method can reduce the total number of synthesis steps and the cumulative waste generated. nih.gov

Real-Time Monitoring: Technologies that allow for real-time monitoring of reaction completion, such as spectrophotometric detection of residual piperidine (B6355638) after Fmoc deprotection, can help optimize washing steps and minimize solvent use. csbio.com

Biocatalysis and Enzymatic Synthesis:the Principles of Green Chemistry Also Apply to the Synthesis of the Core Amino Acid Structure Itself. Biocatalytic Routes, Which Use Enzymes to Perform Chemical Transformations, Offer a Powerful and Sustainable Alternative for Producing Non Proteinogenic Amino Acids Like Homoarginine.nih.gov

Utility in the Synthesis of Linear Peptides Incorporating Homoarginine Residues

The primary application of this compound is as a building block for the stepwise assembly of linear peptides on a solid support. In the framework of Fmoc/tBu SPPS, the Fmoc group is selectively removed at each cycle using a mild base, typically a solution of piperidine in a polar organic solvent like dimethylformamide (DMF), to expose the N-terminal amine for the subsequent coupling reaction. nih.goviris-biotech.de The di-Z protection on the homoarginine side chain is stable to these basic conditions, ensuring the integrity of the guanidinium (B1211019) group throughout the synthesis. nih.gov

The coupling of this compound to the growing peptide chain is achieved using standard activation reagents, such as aminium-derived compounds (e.g., HBTU, HATU) or carbodiimides (e.g., DIC), which convert the carboxylic acid to a reactive species ready for amide bond formation. rsc.org The choice of protecting group for the guanidinium function is critical to prevent side reactions and ensure high yields. While sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are most common in modern Fmoc-SPPS due to their acid lability, the di-Z strategy offers a classic alternative. chempep.com The benzyloxycarbonyl groups are typically removed during the final cleavage step from the resin, which requires strong acidic conditions, often stronger than standard trifluoroacetic acid (TFA) cocktails, or alternatively by catalytic hydrogenolysis. This stability can be advantageous in the synthesis of complex peptides where other acid-labile groups need to be selectively retained. However, the harsh conditions required for Z-group removal, such as hydrofluoric acid (HF), are a drawback compared to the milder cleavage of Pbf. iris-biotech.de

The incorporation of homoarginine instead of arginine has been shown to be a valuable strategy for designing biologically active peptides with increased stability. For example, the replacement of arginine with homoarginine in opioid peptides like neo-endorphins and dynorphins results in analogues with significant biological activity and enhanced resistance to enzymatic degradation. nih.gov

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Standard TFA cleavage cocktails (e.g., 95% TFA) | High compatibility with standard Fmoc/tBu strategy; efficient cleavage. chempep.com | Can be sterically hindering; potential for sulfonation of tryptophan. |

| Bis(tert-butoxycarbonyl) | (Boc)2 | Requires harsher TFA conditions or longer cleavage times. | Avoids sulfonation side reactions. | Bulky, may slow down coupling reactions; less acid labile than Pbf. |

| Bis(benzyloxycarbonyl) | (Z)2 or (Cbz)2 | Strong acids (e.g., HF, TFMSA) or catalytic hydrogenolysis (H2/Pd). | Orthogonal to tBu-based groups if hydrogenolysis is used; stable to standard TFA. | Requires harsh cleavage conditions (strong acid) or a separate catalytic step not typically used in SPPS workflows. researchgate.net |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Standard TFA cleavage cocktails. | Acid labile and compatible with Fmoc-SPPS. | Slower cleavage than Pbf; can lead to side reactions with tryptophan. |

Contribution to the Assembly of Cyclic Peptidic Structures

Cyclic peptides are of significant interest in drug discovery because their constrained conformation can lead to increased receptor affinity, selectivity, and metabolic stability compared to their linear counterparts. nih.govaltabioscience.com this compound can be readily incorporated into linear peptide precursors destined for cyclization. The synthesis can be performed on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin), which allows the fully protected linear peptide to be cleaved while leaving the side-chain protecting groups, including the di-Z groups on homoarginine, intact. acs.org

The cyclization is then performed in the solution phase. nih.govspringernature.com This "head-to-tail" macrolactamization is typically carried out under high dilution to favor intramolecular reaction over intermolecular oligomerization. peptide.com The di-Z protected homoarginine side chain remains inert during this process. Subsequent global deprotection of all side-chain protecting groups, including the Z groups, yields the final cyclic peptide.

Alternatively, on-resin cyclization strategies can be employed. nih.govnih.gov In this approach, the peptide is typically anchored to the resin via an amino acid side chain, leaving the C-terminus free to be activated and react with the N-terminal amine of the same peptide chain. The presence of a bulky, protected homoarginine residue could potentially influence the pre-organization of the linear peptide on the resin, which may affect the efficiency of the cyclization reaction. peptide.com

Role in the Design and Synthesis of β-Peptides and β-Hairpin Peptidomimetics

More commonly, α-amino acids like homoarginine are used in the design of β-hairpin peptidomimetics. β-Hairpins are a common protein motif crucial for molecular recognition and protein-protein interactions. rsc.org Synthetic β-hairpins can be stabilized by incorporating specific turn-inducing elements and by strategic placement of residues in the β-strand regions. Arginine residues are frequently found in natural β-hairpins and contribute to stability and solubility through electrostatic interactions. nih.govnih.gov By substituting arginine with homoarginine, researchers can modulate these properties. The longer side chain of homoarginine may alter the specifics of salt-bridge formation or hydrogen bonding patterns, providing a tool to fine-tune the structure and activity of the peptidomimetic. The synthesis of these structures using this compound would proceed as for any linear peptide, with the final structure adopting its folded conformation upon cleavage and deprotection.

Strategies for Site-Specific Post-Synthetic Modifications and Functionalization of Homoarginine-Containing Peptides

Post-synthetic modification (PTM) is a powerful tool to expand the chemical diversity of peptides and proteins. wikipedia.org Peptides containing homoarginine can be functionalized either by modifying the homoarginine residue itself or by synthesizing the peptide with a precursor residue (lysine) that is subsequently converted to homoarginine.

Direct Modification of Homoarginine: After a peptide containing homoarginine is synthesized, cleaved, and deprotected, the guanidinium group of the homoarginine side chain can be a target for further chemical or enzymatic modification. Although the guanidinium group is relatively inert, it can undergo modifications such as citrullination (deimination), methylation, phosphorylation, and ADP-ribosylation under specific enzymatic conditions, mirroring the PTMs observed for arginine. nih.govnih.gov These modifications are critical for regulating biological processes, and their introduction into synthetic peptides allows for the study of their functional consequences. For example, enzymatic conversion of arginine to citrulline using peptidyl arginine deiminase is a known technique that could be applied to homoarginine-containing peptides. rsc.org

Indirect Modification via Lysine (B10760008) Guanidinylation: A highly effective and widely used strategy to produce homoarginine-containing peptides is to first synthesize the peptide with lysine at the desired position. nih.gov The ε-amino group of the lysine side chain is then chemically converted into a guanidinium group, a reaction known as guanidinylation. nih.gov This is typically achieved by reacting the purified, lysine-containing peptide with a guanidinylating agent such as O-methylisourea under basic conditions. researchgate.netnih.gov This post-synthetic approach is often more cost-effective and synthetically less challenging than incorporating a protected homoarginine derivative during SPPS, especially for long or complex peptides. nih.gov This method allows for the site-specific conversion of one or multiple lysine residues into homoarginine, providing precise control over the final peptide structure.

Research into the Distinctive Roles of L- and D-Homoarginine Derivatives in Peptide Design and Biological Activity

The stereochemistry of amino acids is a critical determinant of a peptide's biological activity. The substitution of naturally occurring L-amino acids with their D-enantiomers can dramatically alter a peptide's properties. Research has shown that incorporating D-amino acids, including D-homoarginine, can confer resistance to proteolysis, as they are not readily recognized by endogenous proteases. researchgate.net This strategy has been successfully employed to enhance the in vivo half-life of therapeutic peptides. researchgate.net

For instance, in the design of antimicrobial peptides (AMPs), the replacement of L-lysine and L-arginine residues with their D-counterparts has been shown to result in peptides with remarkable stability. frontiersin.org While sometimes impacting activity, the enhanced stability is often a desirable trade-off. frontiersin.org Specifically, the substitution of L-arginine with D-arginine in certain AMPs has been shown to improve bioavailability significantly while maintaining or even slightly improving antibacterial activity.

Furthermore, the introduction of L-homoarginine itself can modulate biological activity. In some cases, replacing arginine with L-homoarginine has led to a decrease in the antimicrobial activity of certain peptides. mdpi.com Conversely, in the context of cell-penetrating peptides, the guanidinium group of arginine is crucial for their function, and modifications to the side-chain length, such as in homoarginine, can influence their uptake efficiency. researchgate.net Studies on attenuated cationic amphiphilic lytic (ACAL) peptides demonstrated that lysine-to-homoarginine substitution could yield peptides with comparable or enhanced delivery efficacy at lower concentrations. kyoto-u.ac.jp This suggests that the subtle structural change of an additional methylene (B1212753) group can significantly impact the peptide's interaction with cell membranes and its resulting biological function. kyoto-u.ac.jp

The choice between L- and D-homoarginine, therefore, represents a critical decision in peptide design, balancing the need for proteolytic resistance with the maintenance of desired biological activity. The use of specific protected derivatives, such as Fmoc-D-HomoArg(Z)2-OH, allows for the precise incorporation of the D-enantiomer to achieve these goals. wuxiapptec.com

Conformational Impact of Homoarginine Side-Chain Modifications on Peptide Secondary and Tertiary Structures

The introduction of unnatural amino acids like homoarginine can have significant consequences for the conformational preferences of a peptide. The longer, more flexible side chain of homoarginine compared to arginine can influence local and global peptide folding. researchgate.net This alteration in side-chain length can affect the packing of amino acid residues and the formation of stable secondary structures such as α-helices and β-sheets.

For example, the incorporation of β-amino acids, which, like homoarginine, extend the peptide backbone, has been shown to induce helical conformations in methanol, a membrane-mimicking environment. acs.org While homoarginine is an α-amino acid, the principle of how backbone and side-chain modifications influence folding remains relevant. The (Z)2 protecting group on the guanidino function of this compound is bulky and must be removed during synthesis to allow the final peptide to adopt its native conformation. However, the underlying homoarginine residue's influence persists.

Studies on cyclic peptides have shown that even minor modifications, such as the insertion of a single atom into the macrocycle backbone by substituting an α-amino acid with a β-amino acid like (S)-β3-homoarginine, can lead to significant improvements in binding affinity. epfl.ch This improvement is attributed to the altered conformational flexibility and the ability of the modified side chain to form more favorable interactions with the target protein. epfl.ch This highlights the sensitivity of peptide structure and function to subtle changes in amino acid side chains.

Furthermore, computational studies have explored the effect of modifying the spacer length of cationic side chains on peptide binding to membrane-mimetic bilayers. nih.gov These studies indicate that increasing the spacer length, as is the case with homoarginine relative to arginine, can alter the energetics of peptide-membrane interactions, which are fundamental to the mechanism of action for many bioactive peptides. nih.gov The homoarginine analogue was found to be preferred by both bacterial and mammalian mimetic bilayers, suggesting a potent but potentially cytotoxic profile. nih.gov

Studies on Tryptic Stability and Proteolytic Resistance Conferred by Homoarginine Incorporation

A primary driver for incorporating homoarginine into peptide sequences is to enhance their resistance to proteolytic degradation, particularly by trypsin. Trypsin is a serine protease that specifically cleaves peptide bonds at the C-terminus of lysine and arginine residues. The subtle modification of extending the arginine side chain by one methylene group in homoarginine is often sufficient to hinder recognition and cleavage by trypsin.

Research has demonstrated that the incorporation of homoarginine can significantly increase the stability of peptides against tryptic degradation. nih.gov In one study, incorporating homoarginine into antimicrobial peptides resulted in a 14-fold increase in duodenal stability. nih.gov Another study showed that replacing arginine with L-homoarginine in a synthetic peptide led to a 35-fold increase in proteolytic stability. mdpi.com

The mechanism behind this increased resistance lies in the altered geometry of the homoarginine side chain within the S1 binding pocket of trypsin. While the guanidinium group is still recognized, the extended length of the side chain can lead to a non-productive binding orientation, thus reducing the rate of hydrolysis. Studies on modified fragments of human growth hormone-releasing hormone (hGH-RH) found that the rate of tryptic cleavage was slower when homoarginine was present instead of arginine. frontierspartnerships.org

Furthermore, the strategic replacement of L-amino acids with their D-enantiomers is a well-established method for improving proteolytic resistance. researchgate.netfrontiersin.org Therefore, peptides containing D-homoarginine would be expected to exhibit even greater stability against trypsin and other proteases. The use of Fmoc-D-homoArg(Et)2-OH hydrochloride in peptide synthesis is one way to introduce this modification to render peptides and proteins more resistant to proteolysis. mdpi.com This enhanced stability is a crucial attribute for the development of peptide-based therapeutics, as it can lead to longer in vivo half-lives and improved pharmacokinetic profiles.

Analytical and Characterization Methodologies in Fmoc Homoarg Z 2 Oh Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation of Fmoc-homoArg(Z)2-OH and its Peptide Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. numberanalytics.comchemicalbook.com Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to map out the proton and carbon framework of the molecule. For instance, ¹H NMR spectra can confirm the presence of the fluorenylmethoxycarbonyl (Fmoc) group, the benzyloxycarbonyl (Z) protecting groups, and the characteristic signals of the homoarginine side chain. chemicalbook.com In the context of peptide conjugates, NMR is invaluable for confirming the successful incorporation of the this compound residue and assessing the conformational properties of the resulting peptide. uzh.ch

Mass Spectrometry (MS) is another indispensable tool, providing highly accurate molecular weight information. numberanalytics.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. For this compound, mass spectrometry confirms the expected molecular mass of 664.72 g/mol . chemimpex.com When analyzing peptide conjugates, MS can verify the sequence and identify any modifications or impurities by analyzing the mass-to-charge ratio (m/z) of the peptide and its fragments (tandem MS or MS/MS). csic.esnih.gov High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition with high precision. rsc.org

Table 1: Spectroscopic Data for this compound This table is illustrative and based on typical data for similar compounds.

| Technique | Parameter | Observed Value/Pattern | Interpretation |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.8 ppm | Aromatic protons of Fmoc and Z groups |

| ~5.1-5.3 ppm | Benzylic protons of Z groups | ||

| ~4.1-4.4 ppm | Protons of the Fmoc group | ||

| ~3.1-4.0 ppm | Protons of the homoarginine backbone and side chain | ||

| Mass Spec. | Molecular Ion (M+H)⁺ | m/z 665.73 | Confirms the molecular weight of the compound |

Chromatographic Methods for Purity Assessment and Identification of Synthetic By-products

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating and identifying by-products generated during its synthesis and subsequent use in peptide assembly. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity determination. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase (often a gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid), is particularly effective. rsc.orgplos.org By analyzing the chromatogram, the percentage purity of the this compound sample can be determined by measuring the area of the main peak relative to the total area of all peaks. sigmaaldrich.com This method is also crucial for purifying the final peptide conjugates, separating the desired product from truncated sequences, deletion sequences, or other impurities. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.orgplos.org This hyphenated technique is exceptionally powerful for identifying synthetic by-products. As components elute from the HPLC column, they are directly introduced into the mass spectrometer, allowing for the determination of their molecular weights. plos.org This is invaluable for identifying impurities that may arise from side reactions during the synthesis of this compound or during solid-phase peptide synthesis (SPPS), such as the formation of deletion or insertion sequences. nih.gov

Table 2: Typical HPLC Parameters for Purity Analysis of Fmoc-Protected Amino Acids and Peptides This table represents a general methodology and specific conditions may vary.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or C8, 5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component of the mobile phase |

| Gradient | Linear gradient from low to high %B (e.g., 5% to 95% B over 30 min) | Elution of compounds with varying polarities |

| Flow Rate | Typically 1.0 mL/min for analytical scale | Controls the speed of separation |

| Detection | UV absorbance at 220 nm and 280 nm | Detection of the peptide backbone and aromatic side chains |

Development and Implementation of In-Process Monitoring Techniques for Peptide Synthesis Incorporating this compound

The efficiency of solid-phase peptide synthesis (SPPS) relies on the completion of two key reaction steps: the coupling of the Fmoc-protected amino acid and the removal of the Fmoc protecting group (deprotection). In-process monitoring techniques are employed to track the progress of these reactions in real-time, ensuring high-yield and high-purity peptide synthesis. ias.ac.in

Traditional methods for monitoring SPPS include colorimetric tests like the Kaiser test, which detects free primary amines. google.com A negative Kaiser test after a coupling step indicates that the reaction has gone to completion. However, this method is performed offline and can be time-consuming.

More advanced, real-time monitoring techniques are being developed. For instance, monitoring the concentration of the Fmoc deprotection by-product, dibenzofulvene-piperidine adduct, in the reaction flow-through by UV spectroscopy provides a quantitative measure of the deprotection step's completion. chempep.comrsc.org

Furthermore, techniques like refractive index (RI) monitoring have emerged as a non-invasive, real-time method to follow the progress of both coupling and deprotection steps. csic.es A change in the refractive index of the reaction solution corresponds to the consumption of reagents from the solution as they are attached to the solid support, or the release of by-products into the solution. csic.es The incorporation of non-canonical amino acids like this compound can sometimes lead to slower or more difficult couplings. mdpi.comnih.gov Therefore, the implementation of these in-process monitoring techniques is particularly valuable to optimize coupling times and ensure the successful incorporation of this specialized building block. ias.ac.inresearchgate.net

Table 3: In-Process Monitoring Techniques for SPPS

| Technique | Principle | Application in this compound Synthesis |

|---|---|---|

| Kaiser Test | Colorimetric detection of free primary amines. | Confirms completion of the coupling reaction (resin remains colorless) or deprotection (resin turns blue). |

| UV Monitoring | Spectrophotometric detection of the Fmoc cleavage product (dibenzofulvene adduct) in the deprotection solution. | Quantifies the completion of the Fmoc removal step. |

| Refractive Index (RI) | Measures changes in the refractive index of the reaction solution as reactants are consumed or by-products are released. | Real-time, non-invasive monitoring of both coupling and deprotection steps. |

Future Directions and Emerging Research Avenues for Fmoc Homoarg Z 2 Oh and Homoarginine Chemistry

The field of peptide chemistry is continuously evolving, driven by the demand for more sophisticated and effective therapeutic and diagnostic agents. Within this landscape, the non-proteinogenic amino acid homoarginine and its derivatives, such as Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-homoarginine (Fmoc-homoArg(Z)2-OH), are gaining significant attention. The unique structural and biochemical properties of homoarginine—notably its resistance to enzymatic degradation by trypsin and its role in nitric oxide modulation—make it a valuable component in peptide design. ontosight.aisigmaaldrich.comsigmaaldrich.com The future of this compound and the broader chemistry of homoarginine is poised for significant advancements, focusing on enhancing synthetic efficiency, expanding conjugation capabilities, and exploring novel applications.

Q & A

Q. What are the critical roles of the Fmoc and Z protecting groups in Fmoc-homoArg(Z)₂-OH during peptide synthesis?

- Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) . The Z (benzyloxycarbonyl) group shields the guanidino side chain of homoarginine, preventing undesired side reactions during coupling. Removal of the Z group typically requires strong acids like HBr in TFA or hydrogenolysis .

Q. How is Fmoc-homoArg(Z)₂-OH characterized for purity and structural integrity?

- Methodological Answer : Purity is assessed via reverse-phase HPLC using a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Structural confirmation is achieved through mass spectrometry (MS) (e.g., ESI-MS or MALDI-TOF) and H/C NMR to verify the absence of racemization and correct protecting group incorporation .

Q. What solvents and conditions are optimal for dissolving Fmoc-homoArg(Z)₂-OH in SPPS?

- Methodological Answer : The compound is typically dissolved in DMF or DCM at concentrations of 0.1–0.3 M. Sonication or gentle heating (≤40°C) may aid dissolution. Avoid aqueous buffers, as the Z group is acid-labile and may hydrolyze prematurely .

Advanced Research Questions

Q. How can researchers mitigate incomplete deprotection or side reactions during Fmoc-homoArg(Z)₂-OH synthesis?

- Methodological Answer : Incomplete Fmoc deprotection can arise from insufficient piperidine exposure. Optimize deprotection time (2 × 5 min treatments) and monitor via UV absorbance at 301 nm. For Z group retention, ensure TFA concentrations ≤30% during side-chain deprotection to avoid premature cleavage . If racemization is observed (detected by chiral HPLC), switch to coupling reagents like Oxyma Pure/DIC, which minimize base-induced stereochemical scrambling .

Q. What strategies improve coupling efficiency of Fmoc-homoArg(Z)₂-OH in sterically hindered peptide sequences?

Q. How should researchers address discrepancies between MS and NMR data for Fmoc-homoArg(Z)₂-OH-containing peptides?

- Methodological Answer : Contradictions may arise from residual solvents (e.g., DMF) in MS or incomplete Z group removal. Purify the peptide via preparative HPLC and re-analyze. For NMR, ensure complete deuterium exchange in DMSO-d6 or CDCl3. Cross-validate with elemental analysis to confirm stoichiometry .

Data Analysis and Optimization

Q. How can researchers optimize HPLC methods for separating Fmoc-homoArg(Z)₂-OH from byproducts?

Q. What are common pitfalls in synthesizing homoarginine-containing peptides, and how are they resolved?

- Methodological Answer : Pitfalls include:

- Aggregation : Incorporate 2% v/v HMPA in DMF to reduce β-sheet formation.

- Side-chain branching : Use orthogonal protecting groups (e.g., Alloc for lysine derivatives) to avoid cross-reactivity .

- Low yield : Optimize resin loading (0.2–0.5 mmol/g) and extend coupling times to 2 hours for bulky residues .

Safety and Handling

Q. What safety protocols are essential when handling Fmoc-homoArg(Z)₂-OH in the lab?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood for weighing and synthesis due to TFA exposure risks. Store the compound desiccated at -20°C under argon to prevent hydrolysis . Dispose of waste via approved chemical disposal services, as the Z group generates toxic byproducts (e.g., benzyl bromide) upon acidolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.